(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes both an oxazole ring and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Cycloaddition: Dienophiles like maleic anhydride or dipolarophiles like azides under thermal or photochemical conditions.
Major Products Formed
Reduction: 4-(3-aminobenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Cycloadducts with the oxazole ring fused to the added moiety.
Scientific Research Applications
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antiviral and anticancer properties. It can act as a scaffold for the development of new therapeutic agents.
Materials Science: The unique electronic properties of the oxazole ring make this compound a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-nitrobenzylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
(E)-4-(3-nitrobenzylidene)-2-phenylimidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.
(E)-4-(3-nitrobenzylidene)-2-phenylpyrazol-5(4H)-one: Features a pyrazole ring instead of an oxazole ring.
Uniqueness
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its oxazole ring and nitrobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties.
Properties
IUPAC Name |
(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKLBYNRYHZMMX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-45-3 |
Source
|
Record name | 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.